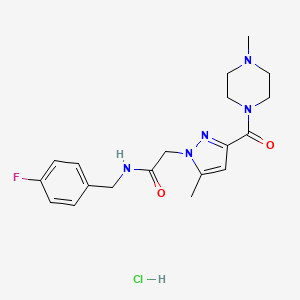

N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride

Description

N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with a methyl group at position 5 and a 4-methylpiperazine-1-carbonyl moiety at position 2. This compound is structurally optimized for interactions with enzymes or receptors, particularly in therapeutic areas such as oncology or neurology, where fluorinated aromatic systems and piperazine derivatives are commonly employed to modulate pharmacokinetic properties .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2.ClH/c1-14-11-17(19(27)24-9-7-23(2)8-10-24)22-25(14)13-18(26)21-12-15-3-5-16(20)6-4-15;/h3-6,11H,7-10,12-13H2,1-2H3,(H,21,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCGSQSMBAEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a compound with significant potential in pharmacology, particularly due to its structural features that may influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a piperazine ring, a pyrazole moiety, and a fluorobenzyl group, which are known to contribute to various biological activities. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, while the piperazine structure is often linked to neuroactive properties.

Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase, which is crucial in neurotransmitter regulation. Molecular docking studies suggest that these compounds can bind effectively to both the peripheral anionic site and catalytic sites of the enzyme, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. For example, compounds derived from 4-fluorobenzylpiperazine were reported to exhibit competitive inhibition with IC50 values in the low micromolar range. These findings suggest that modifications to the piperazine core can significantly impact enzyme affinity and specificity .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 4-Fluorobenzyl derivative A | 12.5 | Competitive Inhibitor |

| 4-Fluorobenzyl derivative B | 8.0 | Competitive Inhibitor |

| N-(4-fluorobenzyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide | TBD | TBD |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, derivatives of piperazine were administered in models of oxidative stress. The results indicated that these compounds could reduce neuronal apoptosis and preserve cognitive function in vivo. This suggests potential applications for treating neurodegenerative disorders.

Case Study 2: Antimelanogenic Activity

Another study focused on the antimelanogenic effects of related compounds showed that certain derivatives could significantly reduce melanin synthesis in vitro. This property could be beneficial for cosmetic applications aimed at skin lightening or treating hyperpigmentation disorders .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. For example, introducing various substituents on the piperazine ring or altering the length and composition of side chains can lead to significant changes in pharmacological profiles.

Summary of Findings

- Enzyme Inhibition : Compounds exhibit low micromolar inhibition against tyrosinase.

- Neuroprotective Effects : Potential for use in neurodegenerative disease therapies.

- Cosmetic Applications : Efficacy in reducing melanin production.

Comparison with Similar Compounds

Target Compound

Comparative Compound 1: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Pyrazole Substituents: 1-(4-chlorophenyl), 3-cyano, 5-acetamide.

- No piperazine moiety limits basicity and solubility .

Comparative Compound 2: N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide ()

- Core Structure : Benzimidazole instead of pyrazole.

- Substituents : Sulfanyl group at position 2; lacks the piperazine carbonyl.

- Implications : The benzimidazole system may confer stronger π-π stacking but reduced conformational flexibility compared to pyrazole. The sulfanyl group could influence redox properties .

Piperazine and Amine Group Variations

Target Compound

- Piperazine Substituent : 4-methylpiperazine-1-carbonyl.

- Role : Enhances solubility via tertiary amine protonation and provides a hydrogen-bond acceptor.

Comparative Compound 3: N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ()

- Amine Group : Spirocyclic diazaspiro system with dioxo groups.

Acetamide Side Chain Modifications

Target Compound

- Substituent : 4-fluorobenzyl.

- Role : Fluorine’s electronegativity enhances metabolic stability and membrane permeability.

Comparative Compound 4: N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Side Chain : Benzyl group with dichlorophenyl-triazole.

- Implications : Dichlorophenyl increases hydrophobicity, favoring target affinity but risking toxicity. The triazole ring may improve metabolic resistance compared to pyrazole .

Data Table: Structural and Functional Comparison

Research Implications

The target compound’s combination of fluorinated aromaticity, pyrazole core, and piperazine carbonyl distinguishes it from analogues. Its design balances solubility (via piperazine) and target affinity (via fluorobenzyl), making it a promising candidate for further optimization. Comparative studies suggest that replacing the pyrazole with benzimidazole or triazole could alter selectivity profiles, while modifying the amine group impacts pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.